3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound functions as a soluble epoxide hydrolase inhibitor, which may have implications for treating various conditions such as hypertension, stroke, inflammatory diseases, diabetes, and cardiovascular disorders. The compound's unique structure allows it to interact with multiple biological targets, making it a subject of interest for further research.
The synthesis of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid typically involves several key steps:
The molecular formula of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid is C7H5N3O3. Its structure features a triazole ring fused to a pyridine ring with a carboxylic acid group at the 7-position.
Key Structural Data:
The structural integrity contributes to its biological activity and interaction with various enzymes.
The compound can participate in several chemical reactions typical for carboxylic acids and heterocycles:
These reactions are significant for modifying the compound to enhance its biological activity or to develop derivatives with improved pharmacological properties .
The mechanism of action for 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid primarily involves its role as an inhibitor of soluble epoxide hydrolase. By inhibiting this enzyme:
This mechanism illustrates its potential therapeutic benefits in managing cardiovascular diseases and other inflammatory conditions .
The physical properties of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid include:
Chemical properties include its ability to participate in various reactions typical of carboxylic acids and nitrogen heterocycles. Its stability under standard laboratory conditions is an important consideration for handling and storage .
The primary applications of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid lie within medicinal chemistry:
Triazolopyridine derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and capacity for structural diversification. This fused heterobicyclic system integrates a 1,2,4-triazole ring with pyridine, creating a planar, electron-rich framework that facilitates targeted interactions with biological macromolecules. The scaffold’s significance is exemplified by its presence in clinical-stage and approved therapeutics, including Filgotinib (a JAK1 inhibitor for inflammatory diseases) and Dapiprazole (an α-adrenergic blocker) [2]. These compounds leverage the triazolopyridine core as a bioisostere for purine nucleotides, enabling competitive binding at ATP sites of kinases and epigenetic regulators [5]. Recent reviews highlight >30 distinct target classes modulated by triazolopyridine derivatives, spanning oncology, immunology, and infectious diseases [2]. Their synthetic tractability further enhances utility; modular strategies allow for regioselective introduction of substituents at C-2, C-5, C-7, and the triazole N-1 positions, enabling precise optimization of pharmacodynamic and pharmacokinetic properties [3] [5].
Table 1: Approved Drugs Containing Triazolopyridine Core
Drug Name | Therapeutic Category | Primary Target | Structural Feature |
---|---|---|---|
Filgotinib | Rheumatoid Arthritis | JAK1 Kinase | 5-Phenyl-[1,2,4]triazolo[4,3-a]pyridine |
Dapiprazole | Ophthalmic α-Blocker | α1-Adrenergic Receptor | Unsubstituted triazolopyridine core |
Trazodone* | Antidepressant | SERT/5-HT2 Receptor | Triazolopyridinone variant |
Note: Trazodone contains a related triazolopyridinone scaffold [2].
The scaffold’s bioactivity stems from three key attributes:
This derivative introduces two critical functional handles onto the triazolopyridine core: a C-3 carbonyl group and a C-7 carboxylic acid. The 3-oxo moiety induces lactam-like tautomerism, enhancing H-bond donation at N-2 while accepting H-bonds at the carbonyl oxygen. The C-7 carboxylic acid provides both a strong H-bonding motif and an anionic charge at physiological pH, facilitating ionic interactions with lysine/arginine residues. The SMILES notation (O=C1NN=C2C1=CC=C(C(O)=O)N2
) accurately reflects its tautomeric preference for the 2,3-dihydro form over aromatic alternatives [1]. Lithium carboxylate salts (e.g., Lithium 3-oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, CAS 2680531-76-2) are commonly employed to improve aqueous solubility for biological testing [1].
Table 2: Key Physicochemical Properties of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic Acid
Property | Value/Descriptor | Method/Inference Source |
---|---|---|
Molecular Formula | C₇H₅N₃O₃ | Elemental Analysis |
Molecular Weight | 179.14 g/mol | Calculated |
Ionization State (pH 7.4) | Anionic (Carboxylate) | pKa ~4.2 (carboxylic acid) |
Tautomeric Forms | 2,3-Dihydro-3-oxo dominant | NMR/X-ray Crystallography [1] |
Hydrogen-Bond Donors | 2 (N-H, O-H of COOH) | SMILES Topology |
Hydrogen-Bond Acceptors | 4 (Carbonyl O, Triazole N, Carboxylate O) | SMILES Topology |
The carboxylic acid’s positioning at C-7 is strategically significant:
Therapeutic Applications:
Table 3: Biological Activities of Representative Derivatives
Derivative Structure | Biological Target | Activity (IC₅₀/Inhibition %) | Cell-Based Activity |
---|---|---|---|
5-Aryl-7-carboxy-triazolopyridine (e.g., 12m) | BRD4 BD1 | 101% inhibition at 10 μM [3] | MV4-11 IC₅₀ = 0.02 μM [3] |
4-(Piperonyl)-7-carboxy-triazolopyridine (19) | HDAC6/JAK1 | HDAC6 IC₅₀ = 4.3 nM; JAK1 IC₅₀ = 165 nM [5] | MDA-MB-231 IC₅₀ = 0.48 μM [5] |
Lithium carboxylate salt (CAS 2680531-76-2) | N/A (Building block) | N/A | Cold-chain stable [1] |
This carboxylic acid derivative’s versatility ensures its continued relevance in rational drug design, particularly for challenging targets requiring multipoint recognition.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0